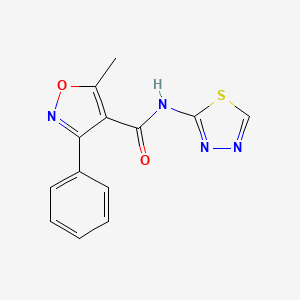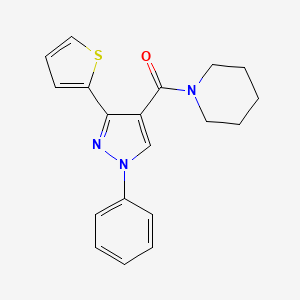
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with phenyl and thiophene groups, and a piperidine ring attached via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with piperidine under basic conditions. The reaction is often carried out in boiling ethanol for about 45 minutes . The structure of the resulting compound can be confirmed using NMR spectroscopy and single crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used to study the interactions with various biological targets, including proteins and enzymes.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mecanismo De Acción
The mechanism of action of (1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as proteins involved in cell signaling pathways. For example, it has been shown to block anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and triggering cell death.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide: Another derivative with similar structural features.
Uniqueness
(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone is unique due to the presence of both a piperidine ring and a pyrazole ring substituted with phenyl and thiophene groups. This combination of structural elements imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-11-5-2-6-12-21)16-14-22(15-8-3-1-4-9-15)20-18(16)17-10-7-13-24-17/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMXOWNHJKNHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
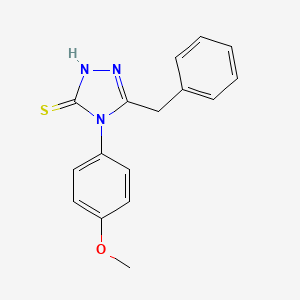
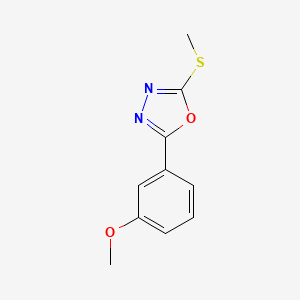
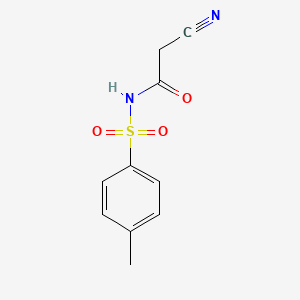
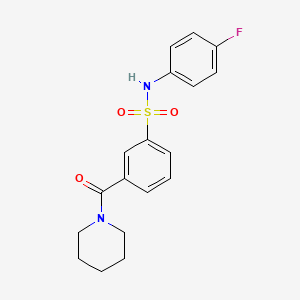

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene](/img/structure/B5757657.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
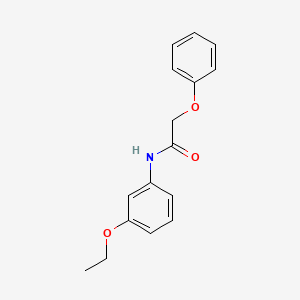
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
